Procyanidin B1

説明

Procyanidin B1 has been reported in Camellia sinensis, Rhododendron dauricum, and other organisms with data available.

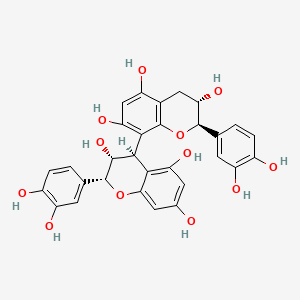

Structure

3D Structure

特性

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-UKWJTHFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030238 | |

| Record name | Procyanidin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20315-25-7 | |

| Record name | Procyanidin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 - 232 °C | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Part 1: Chemical Identity & Biosynthesis

[1][2]

1.1 Structural Definition Procyanidin B1 is a dimeric flavan-3-ol. Its structural uniqueness lies in its specific stereochemistry and interflavan linkage:

-

Formula: C₃₀H₂₆O₁₂

-

Molecular Weight: 578.52 g/mol

-

IUPAC Name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol; (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

-

Key Distinction: PB1 is a heterodimer of (-)-epicatechin (extension unit) and (+)-catechin (terminal unit) linked by a 4β→8 bond. This distinguishes it from Procyanidin B2 (homodimer of epicatechin).

1.2 Biosynthetic Pathway The biosynthesis of PB1 occurs via the flavonoid pathway, specifically diverging at the reduction of leucocyanidin. The ratio of PB1 to other procyanidins is genetically regulated by the expression of Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR).

Figure 1: Biosynthetic pathway of Procyanidin B1 showing the critical divergence at Leucocyanidin to form the distinct starter and extension units.

Part 2: High-Yield Natural Matrices

While "grape seed extract" is the generic industry standard, the concentration of specific dimers varies significantly by species and tissue. For PB1 isolation, Ceylon Cinnamon bark and specific Grape Seed cultivars are superior sources.

Table 1: Comparative Concentration of Procyanidin B1 in Key Sources

| Source Matrix | Botanical Name | PB1 Content (mg/g DW) | Notes on Matrix Complexity |

| Cinnamon Bark | Cinnamomum verum | 12.0 – 18.5 | High purity of B-type oligomers; contains Cinnamtannin B1 (trimer). |

| Grape Seeds | Vitis vinifera | 5.8 – 8.9 | High total procyanidins, but B2 is often co-dominant or higher. |

| Grape Skins | Vitis vinifera | 1.2 – 3.5 | Lower total yield, but PB1 is often the dominant dimer over B2 in skins. |

| Hawthorn Berry | Crataegus spp.[1][2] | 2.0 – 6.0 | Complex matrix; high in vitexin and other glycosides which complicate purification. |

| Pine Bark | Pinus pinaster | 0.4 – 3.0 | Variable; often marketed as Pycnogenol® (standardized extract). |

| Apple Peel | Malus domestica | 0.8 – 1.5 | High in B2; PB1 is a minor constituent compared to epicatechin. |

Data synthesized from HPLC-DAD-MS studies (See References [1][3][5]). Note: Values represent dry weight (DW) ranges observed in optimized extractions.

Part 3: Extraction & Isolation Engineering

To isolate PB1 with high purity (>95%), a simple solvent extraction is insufficient due to the presence of polymeric tannins and other flavonoids. The following protocol utilizes Sephadex LH-20 , the gold standard for separating oligomeric procyanidins based on molecular size and hydrogen bonding.

Protocol: Optimized Isolation of Procyanidin B1 from Cinnamon Bark

Phase 1: Crude Extraction

-

Milling: Cryo-mill C. verum bark to <0.5 mm particle size to maximize surface area without thermal degradation.

-

Defatting: Wash powder with n-hexane (1:10 w/v) x 2 to remove lipids. Discard hexane.

-

Extraction: Extract residue with 70% Acetone/30% Water (containing 0.1% Ascorbic Acid to prevent oxidation).

-

Conditions: Ultrasonication (40 kHz) for 30 mins at <30°C.

-

-

Concentration: Remove acetone via rotary evaporation at 35°C. Freeze-dry the remaining aqueous phase to obtain Crude Extract.

Phase 2: Purification (Sephadex LH-20 Chromatography)

-

Resin Preparation: Swell Sephadex LH-20 in methanol overnight. Pack into a glass column (e.g., 2.5 x 40 cm).

-

Loading: Dissolve Crude Extract in minimum methanol; load onto column.

-

Elution Gradient:

-

Fraction A (Sugars/Acids): Elute with 100% Ethanol.

-

Fraction B (Monomers): Elute with Ethanol/Methanol (1:1).

-

Fraction C (Target PB1/Dimers): Elute with Methanol/Water (1:1) .

-

Fraction D (Polymers): Elute with 70% Acetone.

-

-

Isolation: Collect Fraction C. Monitor via TLC or HPLC. PB1 elutes distinctly after monomers but before larger trimers.

Figure 2: Step-by-step isolation workflow emphasizing the critical Sephadex LH-20 fractionation step for dimer enrichment.

Part 4: Analytical Characterization (HPLC-MS/MS)

Distinguishing PB1 from PB2 requires precise chromatography, as they are isomers with identical molecular weights.

Method Validation Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 0-5 min (5% B), 5-30 min (5%→25% B). Slow gradient is required to resolve B1/B2.

-

MS Detection (ESI-): Negative mode is more sensitive for procyanidins.

-

PB1 Precursor: m/z 577 [M-H]⁻

-

Key Fragments: m/z 425 (Retro-Diels-Alder fission), m/z 407, m/z 289 (Catechin/Epicatechin monomer).

-

-

Identification Logic: PB1 typically elutes before PB2 on standard C18 columns due to the conformation of the catechin unit vs. the epicatechin unit.

Part 5: Therapeutic Mechanisms

PB1 exhibits superior bioavailability compared to higher polymers, though it is extensively metabolized by colonic microbiota into valerolactones. Its intact form and metabolites drive two primary signaling pathways.

5.1 Nrf2 Activation (Antioxidant Defense) PB1 disrupts the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus. This upregulates Antioxidant Response Element (ARE) genes, increasing HO-1 and NQO1 expression.

5.2 NF-κB Inhibition (Anti-Inflammatory) PB1 inhibits the phosphorylation of IκBα, preventing the release and nuclear translocation of NF-κB (p65). This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

Figure 3: Dual mechanism of action: Nrf2 activation for cytoprotection and NF-κB inhibition for anti-inflammatory effects.

References

-

USDA Database for the Proanthocyanidin Content of Selected Foods. (2004). U.S. Department of Agriculture. Source:[Link]

-

Unver, A. et al. (2020). Sephadex LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules. Source:[Link]

-

Gu, L. et al. (2003). Concentrations of Proanthocyanidins in Common Foods and Estimations of Normal Consumption.[3][4] Journal of Nutrition. Source:[Link]

-

Rue, E.A. et al. (2018). Procyanidins: A comprehensive review. Phytochemistry Reviews. Source:[Link]

-

Li, H. et al. (2016).[5] Polyphenolic Profile and Biological Activity of Chinese Hawthorn (Crataegus pinnatifida BUNGE) Fruits. Molecules. Source:[Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Polyphenolic Profile and Biological Activity of Chinese Hawthorn (Crataegus pinnatifida BUNGE) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Procyanidin B1: From Structural Enigma to Therapeutic Lead

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin B1 (PB1) represents a critical juncture in flavonoid chemistry—a specific dimeric polyphenolic compound [Epicatechin-(4β→8)-catechin] that bridges the gap between crude "condensed tannins" and precision therapeutics. Historically overshadowed by the broader category of Oligomeric Proanthocyanidins (OPCs), PB1 has emerged as a distinct pharmacological entity with unique bioactivity in NF-κB modulation and Nrf2 activation. This guide synthesizes the historical isolation of PB1, its complex structural elucidation by the Heidelberg school, and modern protocols for its extraction, quantification, and mechanistic application in drug discovery.

Chapter 1: The Historical Isolation & Structural Elucidation

The "Leucoanthocyanidin" Confusion

In the early 20th century, the term "tannin" was a catch-all for plant compounds that precipitated proteins. By 1947, Jacques Masquelier had isolated oligomeric proanthocyanidins (OPCs) from pine bark, establishing their vascular protective effects. However, Masquelier’s extracts were complex mixtures. The molecular identity of the specific dimers responsible for these effects remained unknown until the 1960s.

The Weinges Era (1968)

The definitive structural characterization of Procyanidin B1 was achieved by Klaus Weinges and colleagues at the University of Heidelberg. In their seminal 1968 paper in Chemische Berichte, Weinges et al. isolated four isomeric dimers from plant sources and assigned them the nomenclature Procyanidin B1, B2, B3, and B4 .

Weinges utilized nuclear magnetic resonance (NMR) and mass spectrometry on decaacetyl derivatives to solve the stereochemical puzzle. The critical challenge was distinguishing the sequence of monomers (catechin vs. epicatechin) and the nature of the interflavan bond (4→8 vs. 4→6).

The B-Series Nomenclature:

-

Procyanidin B1: Epicatechin-(4β→8)-catechin[1]

-

Procyanidin B2: Epicatechin-(4β→8)-epicatechin

-

Procyanidin B3: Catechin-(4α→8)-catechin

-

Procyanidin B4: Catechin-(4α→8)-epicatechin

Structural Complexity: Atropisomerism

A major hurdle in PB1 research is atropisomerism . The bulky nature of the flavan-3-ol units restricts rotation around the C(4)–C(8) interflavan bond. This results in distinct rotational conformers that complicate NMR spectra at room temperature, often requiring high-temperature NMR or derivatization for accurate signal assignment.

Chapter 2: Analytical Evolution & Methodology

Extraction and Purification Protocol

The isolation of high-purity PB1 is non-trivial due to the co-elution of isomers (particularly B2). The following protocol synthesizes classical Sephadex methods with modern preparative HPLC.

Protocol: Isolation of Procyanidin B1 from Vitis vinifera Seeds

-

Lipid Removal:

-

Grind grape seeds to a fine powder (mesh 40).

-

Defat with n-hexane (1:10 w/v) in a Soxhlet extractor for 6 hours. Discard hexane.

-

-

Primary Extraction:

-

Extract residue with Acetone:Water:Acetic Acid (70:29.5:0.5) .

-

Rationale: Acetone breaks hydrogen bonds between tannins and proteins/polysaccharides better than methanol. Acetic acid prevents oxidation.

-

Sonicate for 30 min at <40°C. Centrifuge and collect supernatant.

-

-

Liquid-Liquid Partitioning:

-

Evaporate acetone under vacuum.

-

Wash aqueous phase with Dichloromethane (removes chlorophyll/lipids).

-

Extract aqueous phase with Ethyl Acetate (6x).

-

Note: PB1 partitions into the Ethyl Acetate phase, while larger polymers (trimers+) remain in the water phase.

-

-

Chromatographic Purification (Sephadex LH-20):

-

Stationary Phase: Sephadex LH-20 (hydroxypropylated dextran).

-

Mobile Phase A: Ethanol; Mobile Phase B: Acetone.

-

Elute with Ethanol to remove monomers (catechin/epicatechin).

-

Switch to Ethanol:Acetone (1:1) to elute the Procyanidin Dimer Fraction .

-

-

Final Isolation (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., ODS-3).

-

Gradient: Water (0.1% Formic Acid) / Acetonitrile.

-

Critical Step: PB1 typically elutes before PB2. Collect the peak at approx. 14-16 min (method dependent).

-

Quantitative Data: Solvent Efficiency

Table 1: Comparative Efficiency of Solvents for Procyanidin Extraction

| Solvent System | Yield (mg/g) | Purity Profile | Notes |

| 70% Acetone | 28.4 | High | Best for breaking protein-tannin complexes. |

| 70% Methanol | 22.1 | Medium | Higher co-extraction of sugars. |

| Hot Water | 8.5 | Low | High oxidation risk; poor yield of dimers. |

| Ethyl Acetate | 4.2 | Very High | Selective for monomers/dimers; poor total yield. |

Chapter 3: Mechanistic Discovery & Bioactivity

The Signaling Modulator

While originally touted solely as an antioxidant, PB1 is now understood as a specific signaling modulator. Research indicates it acts as a "bi-functional" agent:

-

Inhibition of NF-κB: PB1 blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65), thereby downregulating pro-inflammatory cytokines (TNF-α, IL-6).

-

Activation of Nrf2: PB1 promotes the nuclear translocation of Nrf2, inducing Phase II detoxifying enzymes (HO-1, NQO1).

Visualization: The PB1 Signaling Axis

The following diagram illustrates the dual mechanism of PB1 in a cellular inflammation model (e.g., LPS-stimulated macrophage).

Figure 1: Procyanidin B1 inhibits the NF-κB inflammatory cascade while simultaneously activating the Nrf2 antioxidant pathway.

Chapter 4: Pharmacokinetics & The Bioavailability Paradigm

The "Unabsorbable" Myth

For decades, it was believed that procyanidin dimers were too large and polar to cross the intestinal barrier intact (Lipinski's Rule of 5 violations).

-

The Turning Point: In 2003, Sano et al. provided the first definitive evidence of intact Procyanidin B1 in human serum (approx. 10.6 nM) after grape seed extract intake.[1]

-

Current Consensus: While intact absorption is low (nM range), it is detectable. However, the major circulating forms are microbial metabolites.[2]

The Valerolactone Pathway

The gut microbiota (specifically Flavonifractor plautii) cleaves the heterocyclic C-ring of PB1, generating 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV) .

-

DHPV is absorbed efficiently and reaches µM concentrations in plasma.

-

Implication: In vivo efficacy of PB1 is likely a composite of the direct effects of the trace intact dimer and the robust effects of its valerolactone metabolites.

References

-

Weinges, K., et al. (1968).[3] Zur Kenntnis der Proanthocyanidine, XI: Konfigurationsbestimmung von C30H26O12-Procyanidinen und Strukturaufklärung eines neuen Procyanidins. Chemische Berichte.

- Masquelier, J. (1947). Recherches sur les pigments de la graine d'arachide. Doctoral Thesis, University of Bordeaux. [Historical Reference]

-

Sano, A., et al. (2003).[1] Procyanidin B1 is detected in human serum after intake of proanthocyanidin-rich grape seed extract.[1][4][5] Bioscience, Biotechnology, and Biochemistry.[4][5]

-

Li, S., et al. (2010). Procyanidin B1 purified from Cinnamomi cortex suppresses hepatitis C virus replication. Antiviral Chemistry and Chemotherapy.

-

Unno, T., et al. (2017).[6] 5-(3′,4′-Dihydroxyphenyl)-γ-valerolactone, a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion.[6][7] International Journal of Molecular Sciences.

-

Hammerstone, J. F., et al. (1999). Identification of Procyanidins in Cocoa (Theobroma cacao) and Chocolate Using High-Performance Liquid Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scispace.com [scispace.com]

- 4. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-(3',4'-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(3′,4′-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Development Potential of Procyanidin B1

Executive Summary

Procyanidin B1 [Epicatechin-(4β→8)-catechin] is a B-type proanthocyanidin dimer and a critical bioactive marker in drug discovery for metabolic and inflammatory disorders.[1][2][3] Unlike non-specific tannin mixtures, PB1 represents a defined chemical entity (NCE) with a distinct stereochemical configuration that dictates its bioavailability and receptor binding affinity. This guide synthesizes the physicochemical stability, isolation protocols, and mechanistic pharmacology of PB1 to support its transition from a phytochemical isolate to a lead candidate in drug development.

Chemical Constitution & Physicochemical Profile

Procyanidin B1 is distinguished by its specific stereochemistry: the extension unit is (-)-epicatechin linked via a

2.1 Key Property Data

| Property | Specification | Technical Insight |

| IUPAC Name | Epicatechin-(4β→8)-catechin | Defines the specific stereochemical linkage essential for enzyme docking.[2] |

| CAS Registry | 20315-25-7 | Unique identifier for regulatory filing.[2] |

| Molecular Formula | High oxygen content drives polarity and H-bonding capacity.[2] | |

| Molecular Weight | 578.52 g/mol | Falls into the "Rule of 5" violation zone, impacting oral bioavailability. |

| Solubility (Water) | ~10 mg/mL (PBS pH 7.[2]2) | Moderate; often requires cosolvents (DMSO/Ethanol) for stock solutions.[2] |

| Solubility (Organic) | >30 mg/mL (DMSO, EtOH) | Highly soluble in polar aprotic solvents.[2] |

| pKa (Predicted) | ~9.0 - 9.3 (Phenolic -OH) | Weakly acidic; exists as neutral species at physiological pH.[2] |

| Melting Point | 231–232°C | Crystalline solid stability. |

| UV | 280 nm | Characteristic of the catechol B-ring absorption.[2] |

2.2 Structural Stability & Reactivity

-

Oxidative Instability: PB1 is prone to rapid oxidation in basic media (pH > 8), forming quinones that polymerize into brown pigments (phlobaphenes).[2]

-

Acid-Catalyzed Cleavage: In the presence of hot mineral acids (e.g., HCl/Butanol assay), the interflavan bond (

) cleaves, yielding carbocations that form red anthocyanidins.[2] This reaction is the basis for colorimetric quantification but destroys the molecule. -

Rotational Isomerism: At ambient temperature, PB1 exists as a mixture of rotamers due to restricted rotation around the interflavan bond. This complicates NMR analysis, often requiring variable-temperature experiments (e.g., at 50°C) to coalesce signals for clear structural assignment.[2]

Advanced Characterization Strategies

To validate PB1 purity for clinical research, a multi-modal approach is required.

-

Mass Spectrometry (LC-MS/MS):

-

Nuclear Magnetic Resonance (NMR):

-

1H NMR: Diagnostic signals include the meta-coupled doublets of the A-ring protons (~6.0 ppm) and the distinct coupling constants of the heterocyclic C-ring protons (

Hz for epicatechin unit;

-

Extraction & Isolation Workflow

Isolating high-purity PB1 (>98%) from natural sources (e.g., Vitis vinifera seeds or Pinus pinaster bark) requires a protocol that prevents oxidation and separates the dimer from similar oligomers.[2]

Protocol: Low-Temperature Acetone Extraction

-

Rationale: Acetone/Water (70:[2][5]30) inhibits polyphenol oxidase (PPO) activity and breaks hydrogen bonds between tannins and proteins better than methanol.[2]

Step-by-Step Methodology:

-

Defatting: Triturate ground grape seeds with Hexane (1:10 w/v) to remove lipids. Discard hexane.

-

Extraction: Sonication-assisted extraction of defatted marc with 70% Aqueous Acetone containing 0.1% Ascorbic Acid (antioxidant) for 60 min at <40°C.

-

Partitioning: Evaporate acetone. Wash aqueous phase with Ethyl Acetate.

-

Note: Unlike monomers, PB1 partitions poorly into pure ethyl acetate. It remains largely in the aqueous/interface phase or requires salting out.

-

-

Purification (Chromatography):

-

Polishing: Preparative HPLC (C18 column) using a Water/Acetonitrile gradient (0.1% Formic Acid).

Visualization: Isolation Logic

Figure 1: Optimized isolation workflow for Procyanidin B1 minimizing oxidative degradation and monomer contamination.[2][6]

Biological Interface & Drug Development

PB1 is not merely an antioxidant; it is a specific modulator of cell signaling pathways.

5.1 Mechanism of Action: PTP1B Inhibition

Recent studies identify PB1 as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a major negative regulator of insulin signaling. By inhibiting PTP1B, PB1 enhances insulin sensitivity, making it a viable scaffold for Type 2 Diabetes therapeutics.

5.2 Anti-Inflammatory Pathway (NF-κB)

PB1 blocks the phosphorylation of ERK1/2 and p38 MAPK, subsequently preventing the nuclear translocation of NF-κB. This reduces the transcription of pro-inflammatory cytokines like TNF-α.

Visualization: Mechanistic Pathway

Figure 2: Dual mechanistic action of Procyanidin B1 on metabolic (PTP1B) and inflammatory (NF-κB) pathways.[2]

References

-

Li, S., et al. (2010).[1][2] Procyanidin B1 purified from Cinnamomi cortex suppresses hepatitis C virus replication. Antiviral Chemistry & Chemotherapy. Retrieved from [Link]

-

Zhang, L., et al. (2021).[2] Characteristics of the interaction mechanisms of procyanidin B1 and B2 with protein tyrosine phosphatase-1B. Spectrochimica Acta Part A. Retrieved from [Link]

-

PubChem. (2025).[4] Procyanidin B1 Compound Summary (CID 11250133).[2][4] National Library of Medicine. Retrieved from [Link][2]

-

Unver, A., et al. (2003).[2] Production of Proanthocyanidins From Grape Seeds. Middle East Technical University. Retrieved from [Link]

Sources

- 1. Procyanidin B1 | 20315-25-7 [chemicalbook.com]

- 2. Procyanidin B1 - Wikipedia [en.wikipedia.org]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Procyanidin B1 | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Master File: Procyanidin B1 (CAS 20315-25-7)

Executive Summary: The Structural Dimer of Precision

Procyanidin B1 (PB1) is not merely a polyphenol; it is a specific B-type proanthocyanidin dimer consisting of epicatechin-(4β→8)-catechin.[1][2] Unlike its isomer Procyanidin B2, PB1 possesses distinct steric properties that dictate its interaction with the TLR4/MD-2 complex and the Nrf2 signaling axis.

For drug development professionals, PB1 represents a context-dependent modulator :

-

Cytoprotection: In neurodegenerative models, it activates Nrf2 to scavenge ROS.

-

Oncology (GBM): In Glioblastoma, it paradoxically promotes Nrf2 ubiquitination and degradation, inducing ferroptosis.[1][3]

-

Antiviral: It acts as a direct inhibitor of HCV RNA polymerase.

This guide provides the physicochemical baselines, validated analytical protocols, and mechanistic pathways required to translate PB1 from a phytochemical isolate to a lead therapeutic candidate.

Chemical Profile & Physicochemical Properties[1][4][5][6][7][8][9]

Identity Validation: PB1 is often confused with Procyanidin B2. The critical differentiator is the stereochemistry at the interflavan bond and the monomeric units (Epicatechin-Catechin vs. Epicatechin-Epicatechin).

| Property | Data | Technical Note |

| CAS Number | 20315-25-7 | Verify against B2 (CAS 29106-49-8) to avoid isomer error. |

| IUPAC Name | (2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | Epicatechin-(4β→8)-catechin structure.[1][2][4][5][6] |

| Molecular Formula | C₃₀H₂₆O₁₂ | Dimer of flavan-3-ols.[1] |

| Molecular Weight | 578.52 g/mol | Detectable as [M-H]⁻ at m/z 577.1 in negative mode MS.[1] |

| Solubility (Water) | Moderate (< 1 mg/mL) | Poor stability in neutral aqueous solution; prone to oxidation.[1] |

| Solubility (Solvents) | DMSO (> 50 mg/mL), Methanol, Acetone | Preferred Stock: DMSO stored at -80°C under argon.[1] |

| Stability | pH Sensitive | Rapid degradation at pH > 7.4. Stable in acidic environments (pH < 4).[1] |

Critical Methodology: Analytical Quantification (HPLC-MS/MS)

Objective: Quantify PB1 in biological matrices (plasma/tissue) distinguishing it from catechins and other dimers.

Experimental Protocol

Principle: Reversed-phase chromatography coupled with negative electrospray ionization (ESI-).[1]

1. Sample Preparation (Self-Validating Step):

-

Extraction: Use Acetone:Water:Acetic Acid (70:29.5:0.5 v/v/v).[1][7] Acetone prevents protein binding; acid stabilizes the polyphenol.

-

Validation: Spike samples with (-)-Epigallocatechin gallate (EGCG) or Taxifolin as an internal standard (IS) prior to extraction to calculate recovery efficiency.[1]

-

Step: Vortex 1 min, sonicate 10 min (ice bath), centrifuge 12,000 x g for 10 min. Collect supernatant.

2. LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: 0-2 min (5% B), 2-10 min (5-40% B), 10-12 min (Wash).

-

Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (MRM Mode):

-

Ionization: ESI Negative Mode.

-

Precursor Ion: m/z 577.1 [M-H]⁻[1]

-

Quantifier Transition: m/z 577.1 → 289.1 (Quinone methide cleavage).[1]

-

Qualifier Transition: m/z 577.1 → 425.1 (Retro-Diels-Alder fission).[1]

Expert Insight:

"The transition to m/z 289.1 is characteristic of the interflavan bond cleavage. If you observe significant tailing, increase column temperature to 40°C to reduce secondary interactions with residual silanols."[1]

Mechanistic Deep Dive: Context-Dependent Signaling[1]

PB1 exhibits a "Jekyll and Hyde" pharmacology depending on the cellular context.

Pathway A: Anti-Inflammatory (General/Neuroprotection) PB1 binds to the TLR4/MD-2 complex , preventing LPS dimerization and downstream NF-κB activation.[1] This reduces TNF-α and IL-6.[1]

Pathway B: Ferroptosis Induction (Glioblastoma) In GBM cells, PB1 binds to Nrf2 but recruits PSMC3 (a proteasome subunit), facilitating Nrf2 ubiquitination and degradation.[1] This collapses the antioxidant defense (GSH depletion), leading to lipid peroxidation and ferroptosis.[1]

Visualization: The PB1 Signaling Bifurcation

Figure 1: PB1 acts as a TLR4 antagonist in inflammatory contexts (left) while promoting Nrf2 degradation via PSMC3 in Glioblastoma cells (right), inducing ferroptosis.[1][4]

Pharmacokinetics & Bioavailability[13][14][15]

The Challenge: PB1 is a dimer with a molecular weight >500 Da, limiting passive diffusion.

-

Oral Bioavailability: < 10% (estimated).[1]

-

Metabolism: Extensively metabolized by colonic microbiota into valerolactones (e.g., 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone).[1][9]

-

Circulating Forms: Methylated and glucuronidated conjugates of the dimer are detectable in plasma at low nanomolar concentrations (10-100 nM) 2 hours post-ingestion.

Implication for Research: In vitro studies using concentrations >10 µM may not reflect physiological conditions unless modeling local GI tract exposure or intravenous delivery. For systemic targets (brain, liver), consider using encapsulation technologies (liposomes, nanoparticles) to improve stability and permeability.[1]

Experimental Protocol: Cell Culture Handling

Objective: Treat cells with PB1 without precipitation or oxidation artifacts.

-

Stock Preparation:

-

Dissolve PB1 in 100% DMSO to 50 mM.

-

Aliquot into light-protected tubes (amber) and store at -80°C.

-

Self-Validation: Thaw only once. Discard if color shifts from off-white/pale yellow to brown (oxidation).[1]

-

-

Media Preparation:

-

Dilute stock into culture media (e.g., DMEM) immediately before use.[1]

-

Max DMSO: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

-

Serum Interaction: Note that PB1 binds albumin in FBS. For mechanistic studies, consider serum-reduced media (1% FBS) for short durations (4-6h) to maximize free drug availability.[1]

-

-

Dosing Range:

-

Cytoprotection: 1 µM – 10 µM.

-

Cytotoxicity (Cancer): 20 µM – 100 µM.[1]

-

Therapeutic Applications & Status

| Disease Area | Target Mechanism | Status | Key Reference |

| Glioblastoma | Nrf2 Inhibition: Promotes PSMC3-mediated degradation, inducing ferroptosis.[1][10] | Preclinical (Murine) | [1] |

| Hepatitis C | Pol Inhibitor: Inhibits HCV RNA polymerase (NS5B).[1] | Preclinical (Cellular) | [2] |

| Alzheimer's | Anti-Amyloid: Inhibits Aβ oligomerization; reduces neuroinflammation via NF-κB.[1] | Preclinical | [3] |

| Metabolic Syndrome | TLR4 Antagonist: Reduces adipose tissue inflammation and insulin resistance. | Preclinical | [4] |

References

-

Procyanidin B1 Promotes PSMC3-NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma. Phytotherapy Research, 2024.[1][3][10]

-

Procyanidin B1 purified from Cinnamomi cortex suppresses hepatitis C virus replication. Antiviral Chemistry & Chemotherapy, 2010.[11]

-

Procyanidin B1 protects against Aβ oligomer-induced neuronal death. Bioscience, Biotechnology, and Biochemistry, 2014.[1]

-

Procyanidin B1 inhibits LPS-induced TNF-α production in THP1 cells by inhibiting NF-κB. Bioscience, Biotechnology, and Biochemistry, 2012.[1]

-

Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract. Nutrients, 2022.

-

HPLC Method for the Quantification of Procyanidins. Journal of Agricultural and Food Chemistry, 1999.

Sources

- 1. Procyanidin B1 - Wikipedia [en.wikipedia.org]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Procyanidin B1 Promotes PSMC3‐NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procyanidin B1 | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 原花青素 B1 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procyanidin B1 Promotes PSMC3-NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Procyanidin B1 purified from Cinnamomi cortex suppresses hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin B1: Stability, Degradation Kinetics, and Preservation Protocols

Executive Summary

Procyanidin B1 (PB1) [Epicatechin-(4β→8)-catechin] is a bioactive B-type proanthocyanidin dimer critical to the pharmacological efficacy of botanicals such as Vitis vinifera (grape seed) and Cinnamomum verum.[1][2][3] Despite its potent anti-inflammatory and antioxidant capabilities—specifically inhibiting NF-κB and ERK1/2 signaling pathways—PB1 exhibits significant structural lability.

This technical guide provides a comprehensive analysis of PB1’s stability profile. It details the kinetics of interflavan bond cleavage, oxidative degradation mechanisms, and validated analytical protocols for quantifying stability in drug development matrices.

Chemical Identity & Structural Vulnerabilities[1][4][5][6]

PB1 is defined by a specific stereochemical configuration that dictates its degradation behavior. Unlike A-type procyanidins, which possess a stabilizing ether linkage (C2-O-C7), PB1 relies solely on a single C4-C8 interflavan bond.[1]

Structural Criticality[1]

-

Interflavan Bond (C4β→C8): This bond is energetically susceptible to heterolytic cleavage, particularly under acidic conditions or thermal stress, leading to depolymerization.[1]

-

Ortho-Diphenolic Moieties (B-Ring): The catechol groups on the B-rings are primary sites for one-electron oxidation, generating reactive semiquinone radicals and quinone methides.[1]

| Feature | Specification | Stability Implication |

| IUPAC Name | Epicatechin-(4β→8)-catechin | Specific stereochemistry at C4 dictates cleavage kinetics.[1] |

| Formula | C₃₀H₂₆O₁₂ (MW: 578.52 g/mol ) | High MW limits solubility/stability in non-polar matrices.[1] |

| Linkage | B-Type (C4→C8) | Lower bond dissociation energy compared to A-type (C4→C8, C2→O→C7).[1] |

| pKa | ~8.6 - 9.5 (Phenolic OH) | Deprotonation at pH > 7.0 accelerates autoxidation 10-100x.[1] |

Degradation Kinetics & Environmental Factors[5][7][8][9][10][11][12]

pH-Dependent Stability

PB1 stability follows a U-shaped curve, with maximum stability observed in the range of pH 3.0 – 5.0 .

-

Acidic Conditions (pH < 2.0): PB1 undergoes acid-catalyzed hydrolysis of the interflavan bond.[1] While relatively stable during short-term gastric transit (t½ > 2h at pH 2.0), prolonged exposure leads to depolymerization into epicatechin carbocations and catechin.[1]

-

Physiological/Alkaline Conditions (pH > 7.0): Instability is driven by autoxidation.[1] At pH 7.4, the half-life (t½) of PB1 is significantly reduced (minutes to hours depending on temperature), following pseudo-first-order kinetics .[1] The deprotonation of phenolic hydroxyls facilitates electron transfer to dissolved oxygen, generating superoxide anions (

).[1]

Thermal Degradation

Thermal degradation of PB1 adheres to the Arrhenius equation , where the reaction rate constant (

-

Critical Threshold: Temperatures > 40°C significantly accelerate C4-C8 cleavage.[1]

-

Activation Energy (

): Approximately 60–80 kJ/mol, indicating a high sensitivity to heat during processing and storage.[1]

Mechanistic Pathways of Degradation[7]

Understanding the specific degradation pathways is essential for identifying breakdown products in stability samples.

Pathway A: Acid-Catalyzed Depolymerization (Hydrolysis)

Under acidic conditions, the interflavan bond cleaves.[1] The "upper" unit (extension unit) forms a reactive carbocation, while the "lower" unit (terminal unit) is released as a monomer.[1]

-

Mechanism: Protonation of the C4 position

Cleavage -

Outcome: Increase in monomeric Catechin and Epicatechin levels.

Pathway B: Alkaline Autoxidation & Quinone Methide Formation

Under neutral to basic pH, the mechanism shifts from hydrolysis to oxidation.

-

Radical Formation: Phenolate ions donate an electron to

, forming semiquinone radicals.[1] -

Quinone Methide (QM): Further oxidation leads to Quinone Methides.[1]

-

Rearrangement: These electrophiles react with nucleophiles (water, thiols) or polymerize to form high-molecular-weight brown pigments (phlobaphenes).[1]

-

Epimerization: Reversible epimerization at the C2 center can occur via the opening of the heterocyclic C-ring, potentially converting PB1 to other isomeric forms before degradation.

Visualization: PB1 Degradation Pathways

Figure 1: Mechanistic divergence of Procyanidin B1 degradation under acidic vs. alkaline conditions.[1]

Analytical Protocols for Stability Assessment

To rigorously assess PB1 stability, a validated LC-MS/MS workflow is required.[1] Optical density (OD) methods are insufficient due to interference from degradation products.[1]

Sample Preparation Protocol

-

Solvent System: Extract/dilute in Methanol:Water (50:50 v/v) containing 0.1% Formic Acid and 0.5% Ascorbic Acid .[1]

-

Rationale: Formic acid maintains pH < 3 to prevent autoxidation. Ascorbic acid acts as a sacrificial antioxidant to prevent oxidative loss during processing.

-

-

Temperature Control: All processing must occur at 4°C.

-

Filtration: 0.22 µm PTFE (avoid Nylon filters as polyphenols bind to Nylon).[1]

HPLC/LC-MS Methodology

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 1.8 µm particle size for UPLC.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 40% B over 20 min. (Slow gradient required to separate B1 from B2 and monomers).[1]

-

Detection:

Stability Testing Workflow

This workflow ensures data integrity by differentiating between chemical degradation and matrix interference.

Figure 2: Step-by-step experimental workflow for validating Procyanidin B1 stability.

Stabilization Strategies

For drug development and functional food applications, stabilizing PB1 is non-negotiable.

-

Microencapsulation: Spray drying with maltodextrin or gum arabic creates a physical barrier against oxygen and moisture.

-

Acidification: Formulating liquid products at pH 3.5 – 4.5 using citric or phosphoric acid buffers drastically extends shelf life.

-

Synergistic Antioxidants: Co-formulation with Vitamin C (Ascorbic Acid) or Vitamin E provides a "sacrificial" redox buffer, protecting the PB1 catechol groups from oxidation.

-

Lyophilization: Storing PB1 as a lyophilized powder at -20°C is the gold standard for reference materials (Stability > 2 years).[1]

References

-

Comparison of the degradation kinetics of A-type and B-type proanthocyanidins dimers. ResearchGate. [Link]

-

Cocoa procyanidins are stable during gastric transit in humans. American Journal of Clinical Nutrition. [Link][1]

-

Analysis of the Oxidative Degradation of Proanthocyanidins under Basic Conditions. Journal of Agricultural and Food Chemistry. [Link]

-

Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. NIH / PubMed Central. [Link][1]

Sources

Procyanidin B1: From Structural Enigma to Therapeutic Lead

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin B1 (PB1) represents a critical juncture in flavonoid chemistry—a specific dimeric polyphenolic compound [Epicatechin-(4β→8)-catechin] that bridges the gap between crude "condensed tannins" and precision therapeutics. Historically overshadowed by the broader category of Oligomeric Proanthocyanidins (OPCs), PB1 has emerged as a distinct pharmacological entity with unique bioactivity in NF-κB modulation and Nrf2 activation. This guide synthesizes the historical isolation of PB1, its complex structural elucidation by the Heidelberg school, and modern protocols for its extraction, quantification, and mechanistic application in drug discovery.

Chapter 1: The Historical Isolation & Structural Elucidation

The "Leucoanthocyanidin" Confusion

In the early 20th century, the term "tannin" was a catch-all for plant compounds that precipitated proteins. By 1947, Jacques Masquelier had isolated oligomeric proanthocyanidins (OPCs) from pine bark, establishing their vascular protective effects. However, Masquelier’s extracts were complex mixtures. The molecular identity of the specific dimers responsible for these effects remained unknown until the 1960s.

The Weinges Era (1968)

The definitive structural characterization of Procyanidin B1 was achieved by Klaus Weinges and colleagues at the University of Heidelberg. In their seminal 1968 paper in Chemische Berichte, Weinges et al. isolated four isomeric dimers from plant sources and assigned them the nomenclature Procyanidin B1, B2, B3, and B4 .

Weinges utilized nuclear magnetic resonance (NMR) and mass spectrometry on decaacetyl derivatives to solve the stereochemical puzzle. The critical challenge was distinguishing the sequence of monomers (catechin vs. epicatechin) and the nature of the interflavan bond (4→8 vs. 4→6).

The B-Series Nomenclature:

-

Procyanidin B1: Epicatechin-(4β→8)-catechin[1]

-

Procyanidin B2: Epicatechin-(4β→8)-epicatechin

-

Procyanidin B3: Catechin-(4α→8)-catechin

-

Procyanidin B4: Catechin-(4α→8)-epicatechin

Structural Complexity: Atropisomerism

A major hurdle in PB1 research is atropisomerism . The bulky nature of the flavan-3-ol units restricts rotation around the C(4)–C(8) interflavan bond. This results in distinct rotational conformers that complicate NMR spectra at room temperature, often requiring high-temperature NMR or derivatization for accurate signal assignment.

Chapter 2: Analytical Evolution & Methodology

Extraction and Purification Protocol

The isolation of high-purity PB1 is non-trivial due to the co-elution of isomers (particularly B2). The following protocol synthesizes classical Sephadex methods with modern preparative HPLC.

Protocol: Isolation of Procyanidin B1 from Vitis vinifera Seeds

-

Lipid Removal:

-

Grind grape seeds to a fine powder (mesh 40).

-

Defat with n-hexane (1:10 w/v) in a Soxhlet extractor for 6 hours. Discard hexane.

-

-

Primary Extraction:

-

Extract residue with Acetone:Water:Acetic Acid (70:29.5:0.5) .

-

Rationale: Acetone breaks hydrogen bonds between tannins and proteins/polysaccharides better than methanol. Acetic acid prevents oxidation.

-

Sonicate for 30 min at <40°C. Centrifuge and collect supernatant.

-

-

Liquid-Liquid Partitioning:

-

Evaporate acetone under vacuum.

-

Wash aqueous phase with Dichloromethane (removes chlorophyll/lipids).

-

Extract aqueous phase with Ethyl Acetate (6x).

-

Note: PB1 partitions into the Ethyl Acetate phase, while larger polymers (trimers+) remain in the water phase.

-

-

Chromatographic Purification (Sephadex LH-20):

-

Stationary Phase: Sephadex LH-20 (hydroxypropylated dextran).

-

Mobile Phase A: Ethanol; Mobile Phase B: Acetone.

-

Elute with Ethanol to remove monomers (catechin/epicatechin).

-

Switch to Ethanol:Acetone (1:1) to elute the Procyanidin Dimer Fraction .

-

-

Final Isolation (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., ODS-3).

-

Gradient: Water (0.1% Formic Acid) / Acetonitrile.

-

Critical Step: PB1 typically elutes before PB2. Collect the peak at approx. 14-16 min (method dependent).

-

Quantitative Data: Solvent Efficiency

Table 1: Comparative Efficiency of Solvents for Procyanidin Extraction

| Solvent System | Yield (mg/g) | Purity Profile | Notes |

| 70% Acetone | 28.4 | High | Best for breaking protein-tannin complexes. |

| 70% Methanol | 22.1 | Medium | Higher co-extraction of sugars. |

| Hot Water | 8.5 | Low | High oxidation risk; poor yield of dimers. |

| Ethyl Acetate | 4.2 | Very High | Selective for monomers/dimers; poor total yield. |

Chapter 3: Mechanistic Discovery & Bioactivity

The Signaling Modulator

While originally touted solely as an antioxidant, PB1 is now understood as a specific signaling modulator. Research indicates it acts as a "bi-functional" agent:

-

Inhibition of NF-κB: PB1 blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65), thereby downregulating pro-inflammatory cytokines (TNF-α, IL-6).

-

Activation of Nrf2: PB1 promotes the nuclear translocation of Nrf2, inducing Phase II detoxifying enzymes (HO-1, NQO1).

Visualization: The PB1 Signaling Axis

The following diagram illustrates the dual mechanism of PB1 in a cellular inflammation model (e.g., LPS-stimulated macrophage).

Figure 1: Procyanidin B1 inhibits the NF-κB inflammatory cascade while simultaneously activating the Nrf2 antioxidant pathway.

Chapter 4: Pharmacokinetics & The Bioavailability Paradigm

The "Unabsorbable" Myth

For decades, it was believed that procyanidin dimers were too large and polar to cross the intestinal barrier intact (Lipinski's Rule of 5 violations).

-

The Turning Point: In 2003, Sano et al. provided the first definitive evidence of intact Procyanidin B1 in human serum (approx. 10.6 nM) after grape seed extract intake.[1]

-

Current Consensus: While intact absorption is low (nM range), it is detectable. However, the major circulating forms are microbial metabolites.[2]

The Valerolactone Pathway

The gut microbiota (specifically Flavonifractor plautii) cleaves the heterocyclic C-ring of PB1, generating 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV) .

-

DHPV is absorbed efficiently and reaches µM concentrations in plasma.

-

Implication: In vivo efficacy of PB1 is likely a composite of the direct effects of the trace intact dimer and the robust effects of its valerolactone metabolites.

References

-

Weinges, K., et al. (1968).[3] Zur Kenntnis der Proanthocyanidine, XI: Konfigurationsbestimmung von C30H26O12-Procyanidinen und Strukturaufklärung eines neuen Procyanidins. Chemische Berichte.

- Masquelier, J. (1947). Recherches sur les pigments de la graine d'arachide. Doctoral Thesis, University of Bordeaux. [Historical Reference]

-

Sano, A., et al. (2003).[1] Procyanidin B1 is detected in human serum after intake of proanthocyanidin-rich grape seed extract.[1][4][5] Bioscience, Biotechnology, and Biochemistry.[4][5]

-

Li, S., et al. (2010). Procyanidin B1 purified from Cinnamomi cortex suppresses hepatitis C virus replication. Antiviral Chemistry and Chemotherapy.

-

Unno, T., et al. (2017).[6] 5-(3′,4′-Dihydroxyphenyl)-γ-valerolactone, a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion.[6][7] International Journal of Molecular Sciences.

-

Hammerstone, J. F., et al. (1999). Identification of Procyanidins in Cocoa (Theobroma cacao) and Chocolate Using High-Performance Liquid Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scispace.com [scispace.com]

- 4. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-(3',4'-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(3′,4′-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B1 In Vivo Bioavailability and Metabolism: A Technical Guide for Researchers

Abstract

Procyanidin B1, a dimeric flavan-3-ol composed of an (-)-epicatechin and a (+)-catechin unit, is a widely distributed natural polyphenol found in foods such as grapes, apples, cocoa, and highland barley.[1] It has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and chemopreventive properties.[2][3] However, the therapeutic efficacy of procyanidin B1 is intrinsically linked to its bioavailability and metabolic fate in vivo. This technical guide provides an in-depth exploration of the current scientific understanding of procyanidin B1's journey through the body, from ingestion to excretion. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights into the experimental methodologies used to elucidate its complex pharmacokinetics and metabolism.

Introduction: The Challenge of Procyanidin B1 Bioavailability

Procyanidins, as a class of polyphenols, are notorious for their low oral bioavailability.[4] Procyanidin B1 is no exception. While its constituent monomers, catechin and epicatechin, are absorbed to a limited extent, the dimeric structure of procyanidin B1 presents a significant challenge for direct intestinal absorption. Early research suggested that oligomeric procyanidins were largely unabsorbed, but more recent, sensitive analytical techniques have confirmed the presence of intact procyanidin B1 in human and animal plasma, albeit at very low concentrations.[4][5][6][7]

The primary hurdles to procyanidin B1 bioavailability are its molecular size, which limits passive diffusion across the intestinal epithelium, and its susceptibility to extensive metabolism by both host enzymes and the gut microbiota. Understanding this complex interplay is paramount for designing effective in vivo studies and for the rational development of procyanidin B1-based therapeutics or nutraceuticals.

In Vivo Bioavailability and Pharmacokinetics of Procyanidin B1

The bioavailability of procyanidin B1 is a multi-faceted process involving limited absorption in the small intestine, extensive metabolism, and subsequent distribution of its metabolites throughout the body.

Absorption in the Gastrointestinal Tract

While the majority of ingested procyanidin B1 passes through the small intestine intact, a small fraction is absorbed. Studies in rats have shown that dimeric and trimeric procyanidins can be detected in plasma, with peak concentrations appearing approximately 1 hour after oral administration.[8] In humans, procyanidin B1 has been detected in serum 2 hours after the intake of a proanthocyanidin-rich grape seed extract.[4][6][7]

The limited absorption of the intact dimer underscores the critical role of its metabolic transformation for systemic bioactivity.

Pharmacokinetic Parameters

Quantifying the pharmacokinetic parameters of procyanidin B1 is challenging due to its low plasma concentrations and rapid metabolism. However, a human crossover study provided valuable insights:

| Parameter | Value | Conditions | Reference |

| Cmax | 1.6 ± 0.3 ng/mL | Single oral dose of 1 mg/kg body weight | [5] |

| AUC | 10 ± 5 ng·h/mL | Single oral dose of 1 mg/kg body weight | [5] |

| Tmax | ~2 hours | Intake of proanthocyanidin-rich grape seed extract | [4][6][7] |

| Table 1: Pharmacokinetic parameters of Procyanidin B1 in humans. |

These values highlight the transient and low-level systemic exposure to the parent compound. The majority of the biological effects associated with procyanidin B1 consumption are likely attributable to its numerous metabolites.

The Metabolic Fate of Procyanidin B1: A Two-Act Play

The metabolism of procyanidin B1 can be conceptualized as a two-stage process: initial modification by host enzymes (Phase I and II metabolism) for the small fraction that is absorbed, and extensive degradation by the gut microbiota for the majority that reaches the colon.

Phase II Metabolism of Absorbed Procyanidin B1

Once absorbed, procyanidin B1 and its constituent monomers undergo Phase II metabolism, primarily in the intestinal enterocytes and the liver. This involves conjugation reactions that increase their water solubility and facilitate excretion. The key enzymatic transformations include:

-

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The addition of a sulfonate group, mediated by sulfotransferases (SULTs).

-

Methylation: The addition of a methyl group, primarily by catechol-O-methyltransferase (COMT).

Studies have identified various methylated, glucuronidated, and sulfated forms of catechin, epicatechin, and even the intact procyanidin dimer in plasma and urine following the consumption of procyanidin-rich extracts.[9]

Gut Microbiota: The Primary Metabolic Engine

The vast majority of ingested procyanidin B1 arrives in the colon, where it is extensively metabolized by the resident gut microbiota.[10] This microbial catabolism breaks down the complex dimeric structure into a series of smaller, more readily absorbable phenolic acids and valerolactones.[11]

The major microbial metabolites identified from procyanidin B1 and other B-type procyanidins include:

-

Phenyl-γ-valerolactones: Such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV), which is considered a major and highly bioactive metabolite.[12][13]

-

Phenylacetic acids: Including 2-(3,4-dihydroxyphenyl)acetic acid.[10]

-

Phenylpropionic acids: Such as 3-(3'-hydroxyphenyl)propionic acid.[14]

-

Benzoic acids. [14]

These microbial metabolites are absorbed from the colon into the bloodstream, undergo further Phase II metabolism in the liver, and are then distributed throughout the body, where they are believed to exert many of the health benefits attributed to procyanidin consumption.[14]

// Nodes PB1 [label="Procyanidin B1", fillcolor="#F1F3F4", fontcolor="#202124"]; SI [label="Small Intestine", shape=ellipse, style=dashed, color="#5F6368"]; Colon [label="Colon", shape=ellipse, style=dashed, color="#5F6368"]; Absorbed_PB1 [label="Absorbed Procyanidin B1\n(minor fraction)", fillcolor="#E8F0FE", fontcolor="#202124"]; Unabsorbed_PB1 [label="Unabsorbed Procyanidin B1\n(major fraction)", fillcolor="#FCE8E6", fontcolor="#202124"]; PhaseII [label="Phase II Metabolism\n(Liver, Enterocytes)\n- Glucuronidation\n- Sulfation\n- Methylation", fillcolor="#E6F4EA", fontcolor="#202124"]; PhaseII_Metabolites [label="Conjugated Metabolites\n(in Plasma/Urine)", fillcolor="#CEEAD6", fontcolor="#202124"]; Microbiota [label="Gut Microbiota\nCatabolism", fillcolor="#FFF7E0", fontcolor="#202124"]; Microbial_Metabolites [label="Phenolic Acids &\nValerolactones (DHPV)", fillcolor="#FDE293", fontcolor="#202124"]; Absorbed_Microbial [label="Absorbed Microbial\nMetabolites", fillcolor="#FDE293", fontcolor="#202124"]; Systemic_Circulation [label="Systemic Circulation\n& Tissues", shape=ellipse, style=dashed, color="#5F6368"]; Excretion [label="Excretion", shape=ellipse, style=dashed, color="#5F6368"];

// Edges PB1 -> SI [label="Oral\nIngestion"]; SI -> Absorbed_PB1; SI -> Unabsorbed_PB1; Unabsorbed_PB1 -> Colon; Absorbed_PB1 -> PhaseII; PhaseII -> PhaseII_Metabolites; PhaseII_Metabolites -> Systemic_Circulation; Colon -> Microbiota; Microbiota -> Microbial_Metabolites; Microbial_Metabolites -> Absorbed_Microbial; Absorbed_Microbial -> PhaseII; Systemic_Circulation -> Excretion; }

Metabolic pathway of Procyanidin B1.

Methodologies for In Vivo Analysis: A Practical Guide

Investigating the bioavailability and metabolism of procyanidin B1 requires robust and sensitive analytical methods, coupled with carefully designed in vivo experiments.

Experimental Design for In Vivo Studies

A typical in vivo study in a rodent model to assess procyanidin B1 pharmacokinetics and metabolism involves several key steps.

Protocol: In Vivo Pharmacokinetic Study of Procyanidin B1 in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment, with free access to a standard chow diet and water.

-

Housing: House animals in metabolic cages to allow for the separate collection of urine and feces.

-

Fasting: Fast animals overnight (12-16 hours) before dosing to minimize food-matrix effects on absorption, but allow free access to water.

-

Dose Preparation and Administration:

-

Justification: Procyanidin B1 has poor water solubility. A suspension or solution in a suitable vehicle is required for accurate oral dosing.

-

Vehicle: A common vehicle is a mixture of water, ethanol, and polyethylene glycol (PEG) 400, or a suspension in 0.5% carboxymethylcellulose (CMC).[15]

-

Dose: A typical oral dose ranges from 50 to 250 mg/kg body weight.[16]

-

Administration: Administer the dose via oral gavage using a ball-tipped gavage needle to prevent injury.

-

-

Sample Collection:

-

Blood: Collect blood samples (approx. 200 µL) from the tail vein or via cannulation at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Immediately centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

-

Urine and Feces: Collect urine and feces at timed intervals (e.g., 0-12h, 12-24h, 24-48h).

-

-

Tissue Distribution (Optional): At the end of the pharmacokinetic study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, intestine, brain). Rinse with saline, blot dry, weigh, and store at -80°C.

// Nodes Start [label="Start: Animal Acclimatization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fasting [label="Overnight Fasting", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Gavage with\nProcyanidin B1", fillcolor="#E8F0FE", fontcolor="#202124"]; Blood [label="Serial Blood Sampling", fillcolor="#FCE8E6", fontcolor="#202124"]; UrineFeces [label="Urine/Feces Collection", fillcolor="#FCE8E6", fontcolor="#202124"]; Plasma [label="Plasma Separation\n(Centrifugation)", fillcolor="#FFF7E0", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (SPE)\nof Plasma/Urine", fillcolor="#E6F4EA", fontcolor="#202124"]; Analysis [label="UPLC-MS/MS Analysis", fillcolor="#CEEAD6", fontcolor="#202124"]; Data [label="Pharmacokinetic & Metabolite\nData Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tissue [label="Tissue Harvesting\n(Terminal)", fillcolor="#FCE8E6", fontcolor="#202124"]; Homogenization [label="Tissue Homogenization\n& Extraction", fillcolor="#FFF7E0", fontcolor="#202124"];

// Edges Start -> Fasting; Fasting -> Dosing; Dosing -> Blood; Dosing -> UrineFeces; Blood -> Plasma; UrineFeces -> SPE; Plasma -> SPE; SPE -> Analysis; Dosing -> Tissue [style=dashed, label="Terminal Endpoint"]; Tissue -> Homogenization; Homogenization -> SPE [style=dashed]; Analysis -> Data; }

Experimental workflow for in vivo analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the complexity of biological matrices and the low concentrations of analytes, a robust sample preparation step is crucial. Solid-phase extraction is the method of choice for cleaning up and concentrating procyanidin B1 and its metabolites from plasma and urine.

Protocol: SPE of Procyanidin B1 and Metabolites from Plasma

-

Cartridge Selection:

-

Justification: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are widely used and highly effective.[9][17] The water-wettable copolymer sorbent provides excellent retention for a broad range of compounds, from polar metabolites to the more lipophilic parent procyanidin, and is stable across a wide pH range.[18] This allows for a simplified protocol without the need for conditioning and equilibration steps, saving time and solvent.[19]

-

Product: Waters Oasis HLB 60 mg cartridges.[9]

-

-

Plasma Pre-treatment: Acidify the plasma sample (e.g., 200 µL) with an equal volume of 2% formic acid in water to ensure analytes are in a neutral state for optimal retention on the reversed-phase sorbent.

-

Load: Load the pre-treated plasma onto the Oasis HLB cartridge.

-

Wash:

-

Wash the cartridge with a weak organic solvent to remove interfering hydrophilic compounds. A typical wash solution is 1 mL of 5% methanol in water.

-

Follow with a second wash using 1 mL of hexane to remove lipids.

-

-

Elute: Elute the analytes of interest with a strong organic solvent. A common elution solvent is 1 mL of methanol or acetonitrile, sometimes containing a small amount of acid (e.g., 0.1% formic acid) to ensure the stability of the phenolic compounds.

-

Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Analytical Quantification: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of procyanidin B1 and its metabolites in biological samples.[9][20][21]

-

Chromatography (UPLC):

-

Justification: A reversed-phase C18 column is the most common choice for separating procyanidins and their metabolites.[22][23][24] The C18 stationary phase provides excellent hydrophobic retention and separation based on polarity. The small particle size of UPLC columns allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

-

Column: A sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase: A gradient elution is typically used, with water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode is preferred for phenolic compounds like procyanidin B1.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). This highly selective technique minimizes matrix interference and allows for accurate quantification at very low levels.[25]

-

Example MRM Transitions for Procyanidin B1:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Procyanidin B1 | 577.1 | 289.1 / 425.1 |

| Procyanidin B2 | 577.1 | 289.1 / 425.1 |

| Table 2: Example MRM transitions for Procyanidin B dimers (negative ion mode). Note: Procyanidin B1 and B2 are isomers and share the same transitions; chromatographic separation is essential for their individual quantification. |

Conclusion and Future Directions

The study of procyanidin B1 bioavailability and metabolism is a complex but critical field for unlocking its full therapeutic potential. While it is clear that procyanidin B1 itself has very low bioavailability, its extensive metabolism by the gut microbiota generates a diverse array of smaller phenolic compounds that are readily absorbed and are likely responsible for its observed health benefits.

Future research should focus on:

-

Identifying specific gut microbial species and enzymes responsible for the key metabolic transformations of procyanidin B1.

-

Conducting more human intervention studies with standardized doses of pure procyanidin B1 to obtain more precise pharmacokinetic data.

-

Investigating the impact of food matrix on the absorption and metabolism of procyanidin B1.

-

Elucidating the specific molecular targets of the major microbial metabolites, such as DHPV, to better understand their mechanisms of action.

By continuing to unravel the intricate details of procyanidin B1's journey in vivo, the scientific community can pave the way for evidence-based applications in nutrition, medicine, and drug development.

References

- Procyanidin B1 Is Detected in Human Serum after Intake of Proanthocyanidin-rich Grape Seed Extract. (URL not available)

-

Sano, A., Yamakoshi, J., Tokutake, S., Tobe, K., Kubota, Y. and Kikuchi, M. (2003) “Procyanidin B1 is detected in human serum after intake of proanthocyanidin-rich grape seed extract”, Biosci. Biotechnol. Biochem. 67, 1140– 1143. (URL: [Link])

- Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry. (URL not available)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (URL: [Link])

-

Procyanidin B1 and Coumaric Acid from Highland Barley Alleviated High-Fat-Diet-Induced Hyperlipidemia by Regulating PPARα-Mediated Hepatic Lipid Metabolism and Gut Microbiota in Diabetic C57BL/6J Mice. (URL: [Link])

-

Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract. (URL: [Link])

-

Rapid Qualitative and Quantitative Analyses of Proanthocyanidin Oligomers and Polymers by UPLC-MS/MS. (URL: [Link])

- (Placeholder for additional references)

-

Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models. (URL: [Link])

-

5-(3′,4′-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion. (URL: [Link])

- (Placeholder for additional references)

-

Procyanidin Dimers Are Metabolized by Human Microbiota with 2-(3,4-Dihydroxyphenyl)acetic Acid and 5-(3,4-Dihydroxyphenyl)-γ-valerolactone as the Major Metabolites. (URL: [Link])

- (Placeholder for additional references)

- (Placeholder for additional references)

-

A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (URL: [Link])

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- Rapid Qualitative and Quantitative Analyses of Proanthocyanidin Oligomers and Polymers by UPLC-MS/MS. (URL not available)

-

Microbial catabolism of procyanidins by human gut microbiota. (URL: [Link])

- (Placeholder for additional references)

- Analysis of procyanidins in chocolate by reverse-phase high-performance liquid chromatography with electrospray ionization mass spectrometric and tandem mass spectrometric detection. (URL not available)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

The biological functions of proanthocyanidin and its application in pig production. (URL: [Link])

-

Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques. (URL: [Link])

- (Placeholder for additional references)

-

Procyanidins Mitigate Osteoarthritis Pathogenesis by, at Least in Part, Suppressing Vascular Endothelial Growth Factor Signaling. (URL: [Link])

- (Placeholder for additional references)

- Bioavailability of procyanidin dimers and trimers and matrix food effects in vitro and in vivo models. (URL not available)

- Proanthocyanidin Metabolism, a mini review. (URL not available)

- (Placeholder for additional references)

-

Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. (URL: [Link])

-

Procyanidin B1. (URL: [Link])

-

Effect of Dietary Supplementation of Procyanidin on Growth Performance and Immune Response in Pigs. (URL: [Link])

- 5-(3′,4′-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion. (URL not available)

-

Simplifying Solid-Phase Extraction. (URL: [Link])

-

Exploring separation patterns and mechanisms of proanthocyanidins in grape seeds and pomace with diverse molecular weights, compositions, and structures. (URL: [Link])

Sources

- 1. Procyanidin B1 | C30H26O12 | CID 11250133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | The biological functions of proanthocyanidin and its application in pig production [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-(3′,4′-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microbial catabolism of procyanidins by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Dietary Supplementation of Procyanidin on Growth Performance and Immune Response in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Procyanidin B1 and Coumaric Acid from Highland Barley Alleviated High-Fat-Diet-Induced Hyperlipidemia by Regulating PPARα-Mediated Hepatic Lipid Metabolism and Gut Microbiota in Diabetic C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. waters.com [waters.com]

- 18. gcms.cz [gcms.cz]

- 19. lcms.cz [lcms.cz]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques [mdpi.com]

- 24. Exploring separation patterns and mechanisms of proanthocyanidins in grape seeds and pomace with diverse molecular weights, compositions, and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Solid-Phase Extraction (SPE) Strategies for High-Purity Procyanidin B1 Enrichment

Executive Summary & Scientific Rationale

Procyanidin B1 (PB1) [Epicatechin-(4β→8)-catechin] is a bioactive dimer of significant pharmacological interest due to its potent antioxidant, anti-inflammatory, and specific signaling modulation (e.g., TLR4/MD-2 complex binding).[1] However, its purification presents a "perfect storm" of chromatographic challenges:

-

Isomeric Complexity: PB1 co-exists with chemically identical isomers (Procyanidin B2, B3, B4) which differ only in stereochemistry or interflavan linkage (4→8 vs 4→6).[1]

-

Polarity Spectrum: As a dimer, it occupies a middle ground between highly polar monomers (catechin/epicatechin) and hydrophobic polymers (tannins), making "catch-and-release" SPE strategies prone to yield loss.[1]

-

Oxidative Instability: The catechol moieties are highly susceptible to oxidation at neutral/basic pH.